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Compound of Interest

Compound Name:
5-(Trifluoromethyl)furan-2-

carbaldehyde

Cat. No.: B093435 Get Quote

An In-depth Technical Guide to the Spectral Analysis of 5-(Trifluoromethyl)furan-2-
carbaldehyde

For Researchers, Scientists, and Drug Development
Professionals
Introduction

5-(Trifluoromethyl)furan-2-carbaldehyde is a heterocyclic organic compound of significant

interest in medicinal chemistry and materials science. Its structural motif, featuring a furan ring

substituted with an aldehyde and a trifluoromethyl group, makes it a valuable intermediate in

the synthesis of novel therapeutic agents and functional materials. The electron-withdrawing

nature of the trifluoromethyl group and the reactive aldehyde functionality provide versatile

handles for a variety of chemical transformations. Accurate characterization of this compound is

paramount for its effective use in research and development. This guide provides a detailed

overview of the expected spectral data (NMR, IR, MS) for 5-(Trifluoromethyl)furan-2-
carbaldehyde, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

IUPAC Name: 5-(Trifluoromethyl)furan-2-carbaldehyde[1]

CAS Number: 17515-80-9[1]
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Molecular Formula: C₆H₃F₃O₂[1]

Molecular Weight: 164.08 g/mol [1]

SMILES: O=Cc1ccc(o1)C(F)(F)F

Data Presentation: Predicted Spectral Data
The following tables summarize the predicted spectral data for 5-(Trifluoromethyl)furan-2-
carbaldehyde based on the analysis of structurally similar compounds and established

principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~9.7 s - Aldehyde-H (CHO)

~7.4 d ~3.7 Furan-H3

~7.0 d ~3.7 Furan-H4

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~178 Aldehyde (C=O)

~155 Furan-C2

~145 (q) Furan-C5

~122 (q) Trifluoromethyl (CF₃)

~120 Furan-C3

~115 Furan-C4

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.vulcanchem.com/product/main-products/17515-80-9
https://www.vulcanchem.com/product/main-products/17515-80-9
https://www.benchchem.com/product/b093435?utm_src=pdf-body
https://www.benchchem.com/product/b093435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The signals for carbons attached to or near the trifluoromethyl group will exhibit splitting

(quartet, q) due to coupling with the fluorine atoms.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

~3140-3100 Weak C-H stretch (furan ring)

~2850, ~2750 Weak C-H stretch (aldehyde)

~1700-1680 Strong
C=O stretch (conjugated

aldehyde)

~1580, ~1490 Medium C=C stretch (furan ring)

~1300-1100 Strong C-F stretch (trifluoromethyl)

~1020 Medium C-O-C stretch (furan ring)

Table 4: Predicted Mass Spectrometry Data

m/z Ratio Relative Intensity Assignment

164 High [M]⁺ (Molecular ion)

163 Medium [M-H]⁺

135 Medium [M-CHO]⁺

95 High [M-CF₃]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Approximately 10-15 mg of 5-(Trifluoromethyl)furan-2-carbaldehyde
is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

¹H NMR Data Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16 to 64, depending on sample concentration.

Relaxation Delay: 2 seconds.

¹³C NMR Data Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of the neat liquid or a few crystals of the solid compound is

placed directly onto the ATR crystal.

Data Acquisition:

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32.
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Background Correction: A background spectrum of the clean, empty ATR crystal is

recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled

with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic

solvent such as dichloromethane or ethyl acetate.

Data Acquisition (EI mode):

Ionization Energy: 70 eV.

Mass Range: m/z 40 to 400.

Source Temperature: 200-250 °C.

GC Conditions (if applicable): A suitable capillary column (e.g., DB-5ms) is used with a

temperature program to ensure separation and elution of the compound.

Mandatory Visualizations
Diagram 1: Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic characterization of 5-(Trifluoromethyl)furan-2-
carbaldehyde.

Diagram 2: Logical Relationships in NMR Signal Assignment
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¹H NMR ¹³C NMR

Aldehyde-H ~9.7 ppm Singlet
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Furan-H3 ~7.4 ppm Doublet

Furan-H4 ~7.0 ppm DoubletCouples (J≈3.7 Hz)

Furan-C3 ~120 ppm

Correlates to

Furan-C4 ~115 ppmCorrelates to

Furan-C2 ~155 ppm

Furan-C5 ~145 ppm Quartet CF₃ ~122 ppm QuartetAdjacent to
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Caption: Logical connections for assigning NMR signals of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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